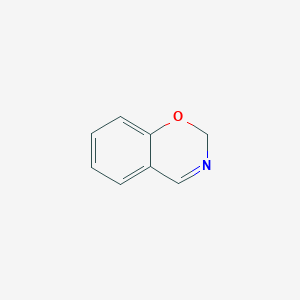

2H-1,3-benzoxazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2H-1,3-benzoxazine |

InChI |

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-9-6-10-8/h1-5H,6H2 |

InChI Key |

CGACGSHTSCXSSO-UHFFFAOYSA-N |

Canonical SMILES |

C1N=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1,3 Benzoxazine Monomers and Derivatives

Classical Mannich Condensation Approaches

The Mannich condensation is the most fundamental and widely employed method for synthesizing 2H-1,3-benzoxazines. This reaction typically involves a phenol (B47542), a primary amine, and an aldehyde, most commonly formaldehyde (B43269).

One-Pot Reaction Protocols Utilizing Phenols, Aldehydes, and Amines

The one-pot Mannich-type condensation is a highly efficient and straightforward method for the synthesis of a wide array of 1,3-benzoxazine derivatives. ikm.org.my This approach involves the simultaneous reaction of a phenol, a primary amine, and formaldehyde in a single reaction vessel. ikm.org.myasianpubs.org The simplicity and adaptability of this one-pot synthesis make it a preferred route for producing β-amino-carbonyl compounds. ikm.org.my The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate from the condensation of the primary amine and formaldehyde, which then reacts with the phenol to yield the benzoxazine (B1645224) molecule. ikm.org.my

This methodology has been successfully applied to synthesize various benzoxazines, including those derived from 2,4-ditert-butyl phenol and different amines. asianpubs.org The versatility of this one-pot method allows for the use of a diverse range of substituted phenols and primary amines, leading to a wide variety of 1,3-benzoxazine derivatives. ikm.org.my Other variations of the one-pot synthesis have also been explored, such as a three-component reaction using an imine, a Grignard reagent, and o-OBoc salicylaldehyde (B1680747). ikm.org.my

Table 1: Examples of One-Pot Synthesis of 2H-1,3-Benzoxazines

| Phenol Derivative | Amine Derivative | Aldehyde | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-ditert-butyl phenol | Various amines | Formaldehyde | Not specified | Not specified | asianpubs.org |

| Phenol | Aniline (B41778) | Formaldehyde | Toluene/Ethanol (B145695) | Not specified | nih.gov |

| o-OBoc salicylaldehyde | Imine | Grignard reagent | Not specified | Not specified | ikm.org.my |

| Quinoxaline-diphenol (QDP) | Furfurylamine (B118560) | Formaldehyde | Xylene/1-pentanol | 85 | nih.govacs.org |

Multistep Synthetic Sequences for Structural Control

For achieving specific and complex molecular architectures in 2H-1,3-benzoxazines, multistep synthetic sequences offer greater control over the final structure. mdpi.com These methods are particularly useful when direct one-pot synthesis is challenging, such as in the preparation of benzoxazine monomers from aminophenols or triamines, which can lead to oligomers or gelation. nih.govacs.org

One common multistep approach involves the initial synthesis of an intermediate, which is then cyclized to form the benzoxazine ring. For instance, phenols can be first converted to their magnesium salts and then reacted with Eschenmoser's salt to produce N,N-dimethyl substituted benzylamines. researchgate.net These intermediates can subsequently be converted to mono N-substituted dihydro-2H-1,3-benzoxazines. researchgate.net Another strategy involves the ortho-formylation of phenols to salicylaldehydes, which then react with amines to form imines. Subsequent reduction of these imines yields mono N-substituted benzylamines that can be cyclized to the desired benzoxazine. researchgate.netorgsyn.org

A notable multistep synthesis involves the reaction of salicylaldehyde with a primary amine to form a Schiff base, followed by reduction with sodium borohydride (B1222165) (NaBH₄) to yield a 2-(aminomethyl)phenol (B125469) derivative. This intermediate is then reacted with an aldehyde to form the 2-substituted 1,3-benzoxazine. mdpi.com This method allows for the introduction of various substituents at the 2-position of the oxazine (B8389632) ring. mdpi.comresearchgate.net

Table 2: Comparison of One-Pot vs. Multistep Synthesis

| Feature | One-Pot Synthesis | Multistep Synthesis |

|---|---|---|

| Control | Lower structural control | High structural control |

| Complexity | Simple and direct | More complex, involves intermediates |

| Applicability | Broad, but can be limited for complex structures | Suitable for complex and specific structures |

| Side Reactions | Prone to side products and oligomers | Minimized side reactions |

| Examples | Mannich condensation of phenol, amine, and formaldehyde | Synthesis via salicylaldehyde and Schiff base formation |

Influence of Reaction Conditions on Synthetic Yields and Purity

The yield and purity of 2H-1,3-benzoxazines are significantly influenced by various reaction parameters, including the choice of solvent, temperature, and the presence of catalysts. The solvent plays a crucial role in the reaction rate and outcome. For example, in the synthesis of quinoxaline-containing benzoxazines, a co-solvent of toluene/ethanol was found to be optimal. nih.govacs.org In other cases, high-boiling co-solvents like xylene/1-pentanol are necessary to achieve high reaction temperatures and drive the reaction to completion, resulting in high yields. nih.govacs.org

Temperature is another critical factor. While some reactions proceed efficiently at room temperature, others require elevated temperatures to overcome activation barriers and improve yields. researchgate.net However, uncontrolled high temperatures can sometimes lead to polymerization of the monomers. mdpi.com The use of 1,4-dioxane (B91453) as a solvent under reflux conditions can help minimize this unwanted polymerization. mdpi.com

The basicity of the amine reactant also affects the reaction rate. researchgate.net Furthermore, the stoichiometry of the reactants is a key determinant of the product distribution in Mannich condensations. thieme-connect.com In some cases, acidic conditions are necessary, particularly for reactions involving very weak amines. ohiolink.edu The addition of a catalyst, such as palladium, can also be employed to achieve regioselective synthesis with good yields. ikm.org.my

Table 3: Effect of Reaction Conditions on Benzoxazine Synthesis

| Parameter | Effect on Yield and Purity | Example | Reference |

|---|---|---|---|

| Solvent | Influences reaction rate and can prevent side reactions. | Toluene/ethanol co-solvent is effective. | nih.govacs.org |

| Temperature | Higher temperatures can increase reaction rate and yield. | 120 °C in xylene/1-pentanol for complete reaction. | nih.govacs.org |

| Catalyst | Can improve regioselectivity and yield. | Palladium catalyst for regioselective synthesis. | ikm.org.my |

| Amine Basicity | Affects the rate of the reaction. | Weakly basic amines can slow the reaction. | researchgate.net |

| Stoichiometry | Determines the final product distribution. | A 1:1:1 ratio of reactants can alter the outcome. | thieme-connect.com |

Green Chemistry Principles in 2H-1,3-Benzoxazine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for 2H-1,3-benzoxazines. These green chemistry approaches aim to reduce or eliminate the use of hazardous solvents and promote energy efficiency.

Solventless Reaction Systems for Environmental Sustainability

Solventless synthesis has emerged as a key green chemistry strategy for producing 2H-1,3-benzoxazines. rsc.org This method involves heating a mixture of the reactants (phenol, amine, and paraformaldehyde) in the absence of a solvent. researchgate.net The reaction proceeds in the melt condition, and the use of paraformaldehyde instead of an aqueous formaldehyde solution allows for higher reaction temperatures, often around 100°C, where the reactants melt and react. ikm.org.my

This technique offers several advantages, including significantly reduced reaction times (minutes versus hours for solvent-based methods), simpler work-up procedures, and the elimination of solvent waste. google.com The absence of a solvent means the reaction medium consists almost entirely of the reactive components, leading to altered reaction kinetics and fewer unwanted byproducts. google.com Solventless methods have been successfully used to synthesize a variety of benzoxazine monomers, including fully bio-based ones. rsc.org

Table 4: Comparison of Solvent-Based vs. Solventless Synthesis

| Feature | Solvent-Based Synthesis | Solventless Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Environmental Impact | Generates solvent waste | Environmentally friendly |

| Reaction Medium | Homogeneous solution | Heterogeneous melt |

| Byproducts | More prone to intermediates and byproducts | Fewer unwanted byproducts |

| Example | Synthesis in dioxane or toluene | Heating a mixture of reactants without solvent |

Aqueous Medium Synthesis Methodologies

The use of water as a solvent is another important green chemistry approach for the synthesis of 2H-1,3-benzoxazines. scispace.com This method is particularly attractive due to the low cost, non-toxicity, and environmental benignity of water. Aqueous synthesis can be especially useful for reactions involving highly reactive linear aliphatic diamines, where it can help to minimize the formation of oligomeric species that can occur in solventless protocols. scispace.com

Researchers have successfully synthesized various bis-benzoxazines in an aqueous medium. scispace.com Additionally, the development of water-soluble benzoxazine monomers, such as those synthesized from the naturally occurring phenolic compound arbutin, opens up possibilities for environmentally friendly applications in areas like paints and adhesives. techscience.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient preparation of this compound derivatives. This method offers significant advantages over conventional heating, including drastically reduced reaction times and often improved yields due to uniform and rapid heating.

A variety of this compound derivatives have been synthesized using microwave irradiation. For instance, a series of bis-1,3-benzoxazines were prepared from the reduced product of propane-1,3-diamine Schiff bases and formalin under both conventional heating and microwave irradiation. The microwave-assisted method consistently provided better yields in shorter reaction times. researchgate.netresearchgate.net Similarly, functionalized (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b] Current time information in Богородский район, RU.nih.govoxazin-2-ones have been synthesized in excellent yields (up to 97%) using a microwave-assisted, environmentally friendly protocol. scispace.com

The synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols and 2-bromoalkanoates has been achieved through a one-pot regioselective process under microwave heating. organic-chemistry.org This method involves a base-mediated O-alkylation followed by intramolecular amidation. Microwave heating is particularly crucial for intermediates with electron-withdrawing groups to facilitate the annulation reaction. organic-chemistry.org Furthermore, an improved palladium-catalyzed system for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines from less reactive ethyl 2-(2-chlorophenoxy)alkanoates and aryl amines has been developed using controlled microwave heating. thieme-connect.com This approach also allows for a high-yielding, three-component, one-pot synthesis from 2-halophenols, ethyl 2-bromoalkanoates, and aryl amines. thieme-connect.com

Solvent-free microwave conditions have also been employed for the synthesis of benzoxazinediones from phthalic anhydrides and trimethylsilyl (B98337) azide, offering an eco-friendly alternative to conventional methods. tandfonline.com This technique has also been applied to the synthesis of novel functionalized ketenimines and azadienes, which are important intermediates in the formation of heterocyclic systems, from isatoic anhydride (B1165640), alkyl-isocyanides, and dialkyl acetylenedicarboxylates. ijcce.ac.ir

The following table summarizes the advantages of microwave-assisted synthesis for this compound and its derivatives:

| Feature | Advantage |

| Reaction Time | Significantly reduced (minutes vs. hours) |

| Yields | Often enhanced due to uniform heating |

| Conditions | Can be performed solvent-free, promoting green chemistry |

| Scope | Applicable to a wide range of derivatives and related heterocycles |

Directed Synthesis of Functionalized this compound Derivatives

A practical and scalable synthesis of this compound derivatives has been developed using a combination of an aldimine catalyst and trifluoromethanesulfonic acid (TfOH). figshare.comacs.org This method has proven effective for a wide array of substrates with diverse electronic and steric properties, including aliphatic, aromatic, and heteroaromatic starting materials. figshare.comacs.org

The process involves the reaction of a phenol and an aldehyde in the presence of an aldimine and a strong acid. Initial investigations showed that standard acid-catalyzed conditions for the reaction of 1 and benzaldehyde (B42025) to form this compound 2 were unsatisfactory, yielding only 20% of the desired product along with a significant amount of an over-reacted aldol (B89426) product. acs.org The breakthrough came with the use of an aldimine, specifically p-OMe aldimine, and triflic acid, which drove the reaction towards the desired hemiaminal formation. acs.org

Several aldimines with different para-substituents (OMe, H, Me, Cl, F, CF3) were screened, with the 4-F-aldimine demonstrating high product ratios. acs.org The reaction is driven to completion by the removal of water, often accomplished with molecular sieves. acs.org Triflic acid (TfOH) and triflic anhydride (Tf2O) were identified as the most promising additives to facilitate the reaction. acs.org

Ring-closing reactions of aminophenols represent a versatile strategy for synthesizing novel this compound derivatives. One innovative approach involves the use of dichloromethane (B109758) as a methylene (B1212753) bridge source for the ring-closure of aminophenols, leading to the formation of 1,3-benzoxazine ionic derivatives. acs.orgnih.gov This method circumvents the need for traditional aldehyde substrates. acs.orgnih.gov The aminophenol is first activated with a base like sodium hydride (NaH) in a solution of dichloromethane and tetrahydrofuran (B95107) (THF). acs.orgnih.gov

Another strategy involves the HCl hydrolysis of readily available benzoxazine monomers to produce 2-(aminomethyl)phenol and its derivatives. mdpi.comresearchgate.net These intermediates can then be reacted with aldehydes, such as paraformaldehyde or benzaldehyde, to form new 2-substituted 1,3-benzoxazines. mdpi.comresearchgate.net For example, 2-((phenylamino)methyl)phenol, derived from the hydrolysis of a phenol/aniline-based benzoxazine, can be reacted with benzaldehyde to yield a benzoxazine with a phenyl substituent at the 2-position of the oxazine ring. mdpi.comresearchgate.net

The following table outlines the reactants and resulting products in these ring-closing methodologies:

| Starting Material (Aminophenol Derivative) | Reagent for Ring Closure | Resulting Product |

| Activated Aminophenol | Dichloromethane | 1,3-Benzoxazine Ionic Derivative acs.orgnih.gov |

| 2-(aminomethyl)phenolic derivatives | Paraformaldehyde | 2-unsubstituted 1,3-Benzoxazine mdpi.comresearchgate.net |

| 2-((phenylamino)methyl)phenol | Benzaldehyde | Phenyl-substituted 1,3-Benzoxazine mdpi.comresearchgate.net |

The synthesis of 2-substituted 1,3-benzoxazines allows for the introduction of a wide variety of functional groups onto the oxazine ring, offering a pathway to novel structures and properties. A common and widely used method involves a multi-step procedure starting from salicylaldehyde. researchgate.netrsc.org This process typically includes the synthesis of an intermediate Schiff base from salicylaldehyde and an amine, followed by reduction with a reagent like sodium borohydride (NaBH4), and subsequent ring-closure with an aldehyde to yield the 2-substituted 1,3-benzoxazine. mdpi.com

For instance, 2-substituted 1,3-benzoxazines with a phenyl group at the 2-position have been synthesized using benzaldehyde for the ring-closure step. researchgate.netrsc.orgrsc.org These monomers have been characterized and their polymerization behavior has been studied for the first time. rsc.orgrsc.org

Another approach to 2-substituted 1,3-benzoxazines is through the aza-acetalization of aromatic aldehydes with 2-(N-substituted aminomethyl)phenols. nih.gov This reaction can be facilitated by the presence of chlorotrimethylsilane (B32843) (TMSCl), affording a series of 2-aryl-3-alkyl-3,4-dihydro-2H-1,3-benzoxazines in moderate to excellent yields. nih.gov A similar method utilizing SnCl4-mediated aza-acetalization has also been reported. mdpi.com

Furthermore, a copper-catalyzed aerobic oxidative synthesis provides an efficient route to 2-substituted 4H-3,1-benzoxazines from the one-pot reaction of aldehydes with 2-aminobenzyl alcohols. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have been employed in the synthesis of this compound derivatives, enabling the formation of carbon-carbon bonds. One such strategy involves the reaction of imino-triflates with organozinc reagents, catalyzed by palladium(0), to form the 1,3-benzoxazine skeleton. researchgate.net

A palladium-catalyzed system has also been established for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines. This method utilizes a palladium catalyst with a specific phosphine (B1218219) ligand (XPhos) to couple less reactive ethyl 2-(2-chlorophenoxy)alkanoates with aryl amines under microwave heating. thieme-connect.com This approach has been extended to a three-component, one-pot reaction of 2-halophenols, ethyl 2-bromoalkanoates, and aryl amines. thieme-connect.com

Additionally, a palladium-catalyzed intramolecular C-H difluoroalkylation has been developed for the synthesis of substituted 3,3-difluoro-2-oxindoles, which are structurally related to benzoxazine derivatives. mit.edu While not directly a synthesis of this compound, this methodology highlights the potential of palladium catalysis for the functionalization of related heterocyclic systems. The "stitching" of 1,3-C(sp3)–H bonds with dihaloarenes via palladium catalysis to form benzo-fused carbocycles also demonstrates the power of this approach in constructing complex molecular architectures. nih.gov

Intramolecular heterocyclization is a key strategy for the formation of the this compound ring system. One notable example is the intramolecular heterocyclization of N-(α-aryloxyalkyl)imidoyl chlorides to form the this compound ring. jst.go.jp

A proton-mediated ring opening of 1,1-difluorocyclopropanes bearing an aryloxy group, followed by an interrupted Ritter reaction, leads to the synthesis of 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines. nii.ac.jp In this process, treatment with triflic acid causes a regioselective ring opening of the difluorocyclopropane to generate an oxocarbenium ion. This intermediate then undergoes nucleophilic attack by a nitrile, followed by a Friedel–Crafts-type carbocationic cyclization to afford the desired benzoxazine. nii.ac.jp

Another approach involves a one-pot synthesis of 2H-1,3-benzoxazines from ketones using an imino-pyridine directing group. nih.gov This method utilizes a copper-directed sp2 hydroxylation with hydrogen peroxide, followed by an oxidative intramolecular C-O bond formation upon the addition of triethylamine. Mechanistic studies suggest that this cyclization proceeds through the formation of a 2-azaallyl radical intermediate. nih.gov

The Smiles rearrangement has also been utilized for the synthesis of substituted benzo Current time information in Богородский район, RU.nih.govoxazin-3-ones, which are related structures. This reaction, performed under microwave irradiation, provides an efficient route to these heterocyclic compounds.

Formation of 1,3-Benzoxazine-2,4-diones and Analogues

The synthesis of 1,3-benzoxazine-2,4-diones, also known as isatoic anhydride derivatives, is a crucial process for obtaining valuable intermediates in medicinal and materials chemistry. osi.lv Various methods have been developed for the construction of this heterocyclic system.

One common approach involves the cyclization of anthranilic acid derivatives. acs.org For instance, the reaction of anthranilic acid with phosgene (B1210022) or its equivalents like triphosgene (B27547) or ethyl chloroformate leads to the formation of the benzoxazinedione ring. acs.orgorgsyn.org However, the high toxicity of phosgene presents a significant drawback to this method. acs.org An alternative, patented procedure involves passing phosgene into a solution of anthranilic acid hydrochloride. orgsyn.org

Another strategy is the direct alkylation or benzylation of isatoic anhydride in the presence of a base such as sodium hydride or potassium carbonate. acs.org While effective for N-alkylation, direct N-arylation is not feasible with this method. acs.org

The reaction of Schiff bases with triphosgene offers a selective route to 1,3-benzoxazine-2,4-diones. orientjchem.org The selectivity of this reaction is dependent on the substituents present on the Schiff base. orientjchem.org The formation of the dione (B5365651) structure is confirmed by the presence of two distinct carbonyl carbon signals in the 13C NMR spectrum. orientjchem.org

A microwave-assisted, solvent-free method provides an efficient and environmentally friendly one-step synthesis of 1,3-benzoxazine-2,4-diones from phthalic anhydride derivatives and trimethylsilyl azide. tandfonline.comtandfonline.com This method involves the initial formation of an acylazide intermediate, followed by a Curtius rearrangement to an isocyanate, and subsequent intramolecular cyclization. tandfonline.comtandfonline.com Microwave irradiation can influence the regioselectivity of the reaction, providing access to products that may not be obtainable through conventional heating methods. tandfonline.com

Furthermore, 1,3-benzoxazine-2,4-diones can be prepared from 2-hydroxybenzamide (salicylamide) by heating it with phosgene in water with a pyridine (B92270) catalyst. google.com 8-Acyloxy-1,3-benzoxazine-2,4-diones, which act as masked catechol derivatives, have been synthesized from (2,3-dimethoxycarbonyloxy)-benzoic acid and various amino compounds. nih.gov

Table 1: Selected Synthetic Methods for 1,3-Benzoxazine-2,4-diones

| Starting Material(s) | Reagent(s) | Conditions | Key Features |

|---|---|---|---|

| Anthranilic acid | Phosgene or equivalents | - | High toxicity of phosgene. acs.org |

| Isatoic anhydride | Alkylating agent, Base | - | Suitable for N-alkylation. acs.org |

| Schiff bases | Triphosgene | Optimal conditions | Substituent-dependent selectivity. orientjchem.org |

| Phthalic anhydrides | Trimethylsilyl azide | Microwave, 120°C, 8 min | Eco-friendly, solvent-free. tandfonline.comtandfonline.com |

| 2-Hydroxybenzamide | Phosgene, Pyridine | Heat, Water | - google.com |

Asymmetric Synthesis of Chiral this compound Architectures

The development of synthetic routes to enantiomerically pure this compound derivatives is of significant interest due to their presence in biologically active molecules.

Kinetic resolution of racemic 3,4-dihydro-2H-1,4-benzoxazines provides a viable pathway to enantiomerically enriched products. A comparative study on the kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- researchgate.netwipo.intbenzoxazines utilized various chiral acyl chlorides. researchgate.netshd-pub.org.rs The selectivity of the resolution was found to be dependent on the nature of the acyl chloride, with (S)-naproxen acyl chloride and O-phenyl-(R)-lactyl chloride demonstrating higher selectivity factors compared to N-phthaloyl-(S)-leucyl chloride. researchgate.net The stereodifferentiation in this process is influenced by stacking interactions between aromatic moieties in the transition state, as explained by DFT calculations. researchgate.net

A highly effective method for preparing the (S)-enantiomers of 2,3-dihydro-3-methyl- and 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazines involves the use of (S)-(+)-naproxen acyl chloride as the chiral resolving agent. capes.gov.br This approach can yield the (S)-enantiomers with high enantiomeric purity (99% ee) in nearly 50% yield, especially when the undesired (R)-enantiomer is racemized and recycled. capes.gov.br Similarly, the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H- researchgate.netwipo.intbenzoxazine has been achieved through acylation with chiral acyl chlorides, such as N-phthaloyl-(S)-phenylalanyl or (R)-2-phenoxypropionyl chlorides, followed by acid hydrolysis of the separated diastereomeric amides. researcher.life

Chemoenzymatic strategies have also been employed. While hydrolases were not effective for the resolution of racemic 3-methyl-3,4-dihydro-2H-benzo[b] researchgate.netwipo.intoxazines, alternative pathways were successful. nih.gov Bioreduction of 1-(2-nitrophenoxy)propan-2-ones using alcohol dehydrogenase from Rhodococcus ruber (ADH-A) yielded enantiopure (S)-alcohols, while evo-1.1.200 ADH produced the corresponding (R)-enantiomers with high selectivity. nih.gov Additionally, lipase-catalyzed acetylation of the racemic alcohols and hydrolysis of the resulting acetates provided access to optically enriched products. nih.gov

Table 2: Kinetic Resolution of Racemic Benzoxazines

| Racemic Substrate | Chiral Reagent/Catalyst | Key Outcome |

|---|---|---|

| 6-substituted 3-methyl-3,4-dihydro-2H- researchgate.netwipo.intbenzoxazines | (S)-naproxen acyl chloride | Higher selectivity factor. researchgate.net |

| 2,3-dihydro-3-methyl-4H-1,4-benzoxazines | (S)-(+)-naproxen acyl chloride | (S)-enantiomer with 99% ee. capes.gov.br |

| 3-tert-butyl-3,4-dihydro-2H- researchgate.netwipo.intbenzoxazine | N-phthaloyl-(S)-phenylalanyl chloride | Enantiomerically pure (S)-isomer. researcher.life |

| 1-(2-nitrophenoxy)propan-2-ones | ADH-A / evo-1.1.200 ADH | Enantiopure (S) or (R)-alcohols. nih.gov |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including chiral 2H-1,3-benzoxazines. These methods offer advantages such as being metal-free, having low toxicity, and often proceeding under mild reaction conditions.

Chiral phosphoric acid (CPA) has been shown to catalyze the enantioselective desymmetrization of prochiral oxetanes, leading to the synthesis of chiral 2H-1,4-benzoxazines in good yields and with high enantioselectivity. organic-chemistry.org

In a different approach, conformationally restricted chiral perhydro-1,3-benzoxazines, derived from (-)-8-aminomenthol, have been successfully utilized as ligands in the enantioselective addition of organozinc reagents to various substrates. uva.es These ligands have proven effective in the dimethylzinc-mediated enantioselective monoaddition of terminal alkynes to 1,2-diketones, affording α-hydroxyketones with high enantioselectivities. rsc.org This methodology has been extended to the enantioselective alkynylation of isatins and isatin-derived ketimines, providing access to chiral 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles, which are precursors to more complex heterocyclic structures. uva.es

An iridium-catalyzed intramolecular allylic substitution reaction represents another strategy for the asymmetric synthesis of N,O-heterocycles. rsc.org This method, which involves the nucleophilic attack of an amide oxygen atom, has been used to produce chiral oxazolines, oxazines, and benzoxazine derivatives with high enantioselectivity. rsc.org

Furthermore, rhodium(III)-catalyzed [3 + 2] annulation of benzoxazines with nitroolefins via a redox-neutral C–H functionalization has been demonstrated for the diastereoselective synthesis of spirocyclic 2,3-dihydro-1,4-benzoxazine derivatives. acs.org This reaction constructs three contiguous stereogenic centers from achiral starting materials in a single step. acs.org

Table 3: Organocatalyzed and Related Asymmetric Cyclizations for Benzoxazine Architectures

| Catalyst/Ligand System | Substrates | Product Type | Key Features |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Prochiral oxetanes | Chiral 2H-1,4-benzoxazines | Enantioselective desymmetrization. organic-chemistry.org |

| Chiral perhydro-1,3-benzoxazine / Me2Zn | Isatins, Terminal alkynes | Chiral 3-hydroxy-3-alkynyl-2-oxindoles | High enantioselectivity. uva.es |

| Iridium / Chiral Ligand | Allylic carbonates | Chiral benzoxazines | Intramolecular allylic substitution. rsc.org |

| Rhodium(III) / Ligand | Benzoxazines, Nitroolefins | Spirocyclic 2,3-dihydro-1,4-benzoxazines | Diastereoselective [3 + 2] annulation. acs.org |

Fundamental Reaction Mechanisms and Reactivity of 2h 1,3 Benzoxazine

Thermal Ring-Opening Polymerization (ROP) Mechanisms

The thermal ROP of 2H-1,3-benzoxazines is an intricate process involving several key mechanistic steps. The polymerization is initiated by the thermal activation of the benzoxazine (B1645224) monomer, leading to the opening of the oxazine (B8389632) ring and the subsequent formation of a polymer network. nih.govtechscience.com This process can be influenced by various factors, including the presence of catalysts and the specific structure of the monomer. techscience.comtechscience.com

The polymerization of 2H-1,3-benzoxazine is understood to proceed via a cationic ring-opening mechanism. nih.govkpi.ua The initiation can occur through the protonation of either the oxygen or nitrogen atom in the oxazine ring, leading to the formation of cationic intermediates. nih.govnih.gov

The formation of an iminium ion is a key intermediate species in the polymerization process. mdpi.comresearchgate.net This occurs when the ring-opening reaction is initiated, and the nitrogen atom stabilizes the positive charge. nih.govmdpi.com Spectroscopic studies have confirmed the presence of iminium ions during the curing process. mdpi.com For instance, Fourier-transform infrared (FTIR) spectroscopy shows a characteristic peak for the iminium ion (around 1630-1650 cm⁻¹) that appears and then diminishes as the polymerization progresses. mdpi.com

Alternatively, the cleavage of the C-O bond in the oxazine ring can lead to the formation of a carbocation . researchgate.net This carbocation is a highly reactive species that can then attack the aromatic ring of a neighboring benzoxazine monomer. researchgate.net The stability of these cationic intermediates is crucial for the progression of the polymerization. nih.gov

Two primary pathways are proposed based on which heteroatom is protonated:

Oxygen Protonation: This pathway leads to the formation of a phenolic polybenzoxazine structure through ring-opening and subsequent Friedel-Crafts reactions. nih.gov

Nitrogen Protonation: This results in an intermediate with a blocked hydroxyl group that can rearrange at higher temperatures to form the final phenolic polybenzoxazine. nih.govmetu.edu.tr

The polymerization can result in different polymer structures, including phenolic and phenoxy types, depending on the reaction conditions and the specific mechanism followed. researchgate.netmdpi.com

Lewis acids are effective catalysts for the ROP of 2H-1,3-benzoxazines, significantly lowering the polymerization temperature. nih.govsnu.edu.inresearchgate.net They function by coordinating with the lone pair of electrons on the nitrogen or oxygen atoms of the oxazine ring, which facilitates the ring-opening process and the formation of cationic species. nih.govsnu.edu.in

The catalytic efficiency of different Lewis acids varies. For example, AlCl₃ and PCl₅ have been shown to be more efficient than ZnCl₂ in promoting the polymerization of a bisphenol A-aniline based benzoxazine (BA-a). researchgate.net The use of potent Lewis acids like AlCl₃ and PCl₅ can shift the polymerization mechanism from a step-growth process to a cationic chain polymerization due to the increased generation of carbocations. researchgate.net In contrast, with less effective Lewis acids like ZnCl₂, or in uncatalyzed systems, the polymerization tends to follow a step-polymerization mechanism. researchgate.net

The choice of Lewis acid also influences the final network structure of the resulting polybenzoxazine. researchgate.net For instance, Lewis acids can promote the crosslinking of dangling arylamine benzene (B151609) rings, leading to the formation of arylamine Mannich linkages. researchgate.net This can result in polymers with improved mechanical properties and higher char yields. researchgate.net

Table 1: Effect of Various Lewis Acids on the Polymerization of BA-a Benzoxazine

| Lewis Acid | Catalytic Efficiency | Polymerization Mechanism | Impact on Network Structure |

| AlCl₃ | High | Cationic Chain Polymerization | Promotes arylamine Mannich linkages |

| PCl₅ | High | Cationic Chain Polymerization | Promotes arylamine Mannich linkages |

| ZnCl₂ | Moderate | Step Polymerization | Less promotion of arylamine Mannich linkages |

| Tris(pentafluorophenyl)borane | High | Cationic Ring-Opening | Rapid curing and increased char yield |

| FeCl₃ | Effective | Cationic Ring-Opening | Can lead to more thermally stable groups |

This table is generated based on data from multiple sources. nih.govresearchgate.netresearchgate.net

In the absence of a strong catalyst, the thermal polymerization of this compound often proceeds through a step-polymerization mechanism. researchgate.netrsc.org This is particularly the case for neat benzoxazine systems. researchgate.net The process can be described as a step-growth polyaddition. acs.org

Studies have shown that the chain propagation in thermally induced polymerization of certain benzoxazines, like BA-a, follows a step-polymerization model. rsc.org This is in contrast to the chain polymerization observed when certain catalysts are present. rsc.org The distinction between these mechanisms can be investigated by analyzing the relationship between molecular weight and conversion, as well as the gelation behavior of the system. rsc.org

A crucial step in the formation of the polybenzoxazine network is electrophilic aromatic substitution. researchgate.netrsc.orgrsc.org After the initial ring-opening and formation of a cationic intermediate (such as a carbocation or an iminium ion), this electrophile attacks an electron-rich position on the aromatic ring of another benzoxazine monomer or oligomer. researchgate.netresearchgate.net

This reaction typically leads to the formation of a Mannich bridge (Ar-CH₂-N(R)-CH₂-Ar), which is a characteristic linkage in polybenzoxazine networks. mdpi.commetu.edu.tr The substitution preferentially occurs at the ortho position to the phenolic hydroxyl group. metu.edu.trmetu.edu.tr This electrophilic attack is a key step in the cross-linking process, leading to the formation of a three-dimensional polymer network. researchgate.netrsc.org The furan (B31954) ring, if present in a modified benzoxazine monomer, can also participate in electrophilic aromatic substitution, providing additional polymerization sites. rsc.org

While the ring-opening polymerization of benzoxazines is generally considered a clean reaction with no volatile byproducts, some side reactions can occur, leading to the formation of byproducts. nih.govacs.org The formation of byproducts is often dependent on the specific monomer structure and the reaction conditions.

In some cases, the thermal degradation of the forming polymer can lead to the release of compounds like aniline (B41778) and other phenolic species due to the breakdown of Mannich bridges and bisphenol linkages. surrey.ac.uk One study identified benzylideneaniline as a byproduct during the polymerization of a 2-substituted 1,3-benzoxazine. researchgate.net In reactions conducted in the presence of strong Lewis acids, the migration of methylene (B1212753) linkages can lead to the formation of species like 4,4′-methylenebis-N,N-dimethylaniline . mdpi.com Additionally, the reaction of ionic 1,3-benzoxazine monomers can produce chloroalkanes as byproducts. nih.gov

Electrophilic Aromatic Substitution During Polymerization

Other Significant Chemical Transformations and Reactivities

Besides polymerization, the this compound ring system can undergo other chemical transformations. The presence of the oxazine ring with its heteroatoms provides sites for various reactions. For example, the benzoxazine ring itself can act as a catalyst for other reactions, such as the trimerization of cyanate (B1221674) esters. mdpi.comsnu.edu.in In some systems, the ring-opened oxazine can insert into triazine rings to form cyanurates and isocyanurates. mdpi.comsnu.edu.in Furthermore, this compound-2,4(3H)-dione derivatives can undergo reactions like nucleophilic substitution and cycloaddition. ontosight.ai

Thermal Rearrangement to Benzoxazole (B165842) Structures

Certain ortho-substituted this compound monomers can undergo a unique structural thermal rearrangement to form polybenzoxazole structures. This transformation is particularly noted in benzoxazines functionalized with specific groups at the ortho-position of the phenolic moiety. For instance, a bisbenzoxazine thermosetting system, oHPMI-ddm, which combines the features of bismaleimide (B1667444) and benzoxazine resins, demonstrates this behavior. lookchem.com Upon thermal treatment, the polybenzoxazine derived from oHPMI-ddm undergoes a conversion to a cross-linked polybenzoxazole. lookchem.com This rearrangement has also been observed in other "smart" ortho-benzoxazines. lookchem.com The process involves an intramolecular cyclization. For example, ortho-imide functionalized benzoxazine resins can be utilized to prepare polybenzoxazoles through an intramolecular cyclization between the neighboring hydroxyl and phthalimide (B116566) groups. researchgate.net This thermal rearrangement is a significant pathway to high-performance polymers with enhanced thermal stability. lookchem.comresearchgate.net

A study on a bisbenzoxazine, oHPMI-ddm, detailed the structural transformation into a polybenzoxazole. The process was confirmed through in situ FT-IR and solid-state 13C NMR, revealing the formation of the benzoxazole structure upon thermal curing. lookchem.com This transformation results in a material with outstanding thermal stability, flame retardancy, and a low dielectric constant. lookchem.com

Table 1: Thermal Rearrangement of Selected 2H-1,3-Benzoxazines

| Benzoxazine Monomer | Functional Group | Resulting Structure | Key Findings | Reference |

| oHPMI-ddm | ortho-maleimide | Cross-linked Polybenzoxazole | Exhibits significantly higher thermal stability compared to conventional polybenzoxazines. | lookchem.com |

| ortho-imide functional benzoxazines | ortho-imide | Polybenzoxazole | Transformation occurs via intramolecular cyclization between neighboring hydroxyl and phthalimide groups. | researchgate.net |

Oxidation Reactions and Derivative Formation

The this compound ring system is susceptible to oxidation, leading to the formation of various derivatives. The oxidation can be carried out using common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide, which typically results in the formation of oxo-derivatives.

A notable oxidation reaction involves a copper-promoted hydroxylation and cyclization. Research has demonstrated a one-pot synthesis of 2H-1,3-benzoxazines from ketones using an imino-pyridine directing group. This process involves a copper-directed sp² hydroxylation with hydrogen peroxide as the oxidant, followed by an oxidative intramolecular C-O bond formation upon the addition of triethylamine. researchgate.netnih.govnih.gov Mechanistic studies suggest that this cyclization proceeds through the formation of a 2-azaallyl radical intermediate following the deprotonation of the benzylic position of the directing group. nih.govnih.gov

Table 2: Oxidation Reactions of this compound Systems

| Reactant System | Oxidant/Promoter | Product Type | Key Features of the Reaction | Reference |

| 3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine | Potassium permanganate, Chromium trioxide | Oxo-derivatives | General oxidation of the benzoxazine structure. | |

| Ketones with imino-pyridine directing group | Copper (Cu), Hydrogen Peroxide (H₂O₂) | 2H-1,3-Benzoxazines | One-pot synthesis involving Cu-directed hydroxylation and oxidative cyclization. | researchgate.netnih.govnih.gov |

Electrophilic Substitution on the Benzene Ring of 2H-1,3-Benzoxazines

The benzene ring of the this compound molecule is amenable to electrophilic substitution reactions. These reactions allow for the introduction of various functional groups onto the aromatic core, thereby modifying the properties of the resulting molecule. Common reagents used for these substitutions include halogens and nitrating agents, typically under acidic conditions. For example, bromine can be introduced at position 6 of the benzoxazine ring via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS). vulcanchem.com The introduction of such substituents can influence the polymerization behavior and the properties of the resulting polymers. For instance, increasing the cross-linking density through the electrophilic aromatic substitution of a furan moiety attached to the benzoxazine structure has been shown to enhance the thermal characteristics of the resulting polybenzoxazine. ikm.org.my

Reversible Ring-Opening Reactions with Specific Nucleophiles

The oxazine ring of 2H-1,3-benzoxazines can undergo reversible ring-opening reactions when treated with certain nucleophiles. One well-documented example is the reaction with thiols. It has been proposed that the reversible ring-opening of 1,3-benzoxazine with thiols proceeds through an iminium ion intermediate. mdpi.com The rate of this reaction is influenced by the acidity of the thiol, with thiols having low pKa values, such as p-nitrothiophenol and thiophenol, promoting a significant increase in the monomer conversion rate. mdpi.com This highlights the importance of the protonation step in the ring-opening process. mdpi.com

Primary amines have also been shown to react with benzoxazines at room temperature, leading to ring-opening. researchgate.net The reaction proceeds readily in protic solvents, while no reaction is observed in aprotic solvents. researchgate.net This suggests that the solvent plays a crucial role in facilitating the ring-opening mechanism with amines. researchgate.net

Table 3: Ring-Opening Reactions of this compound with Nucleophiles

| Nucleophile | Proposed Intermediate | Key Influencing Factors | Outcome | Reference |

| Thiols (e.g., p-nitrothiophenol, thiophenol) | Iminium ion | Low pKa of the thiol | Reversible ring-opening | mdpi.com |

| Primary Amines | Not specified | Protic solvents | Ring-opening at room temperature | researchgate.net |

Photochemical Activation and Photopolymerization Processes

2H-1,3-benzoxazines can be polymerized through photochemical activation, offering an alternative to thermal polymerization. The photoinitiated cationic polymerization of monofunctional benzoxazines, such as 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, can be achieved using onium salts like diphenyliodonium (B167342) hexafluorophosphate (B91526) and triphenylsulfonium (B1202918) hexafluorophosphate as initiators. sci-hub.seresearchgate.net This process can involve both direct and indirect activation using radical sources and photosensitizers. sci-hub.se The resulting polymer structures are complex and are related to the ring-opening of the protonated monomer at either the oxygen or nitrogen atoms. researchgate.net

A novel class of photopolymerizable benzoxazines, known as methacryloyl-functional benzoxazines, has been developed. idexlab.com These are synthesized by reacting a benzoxazine monomer containing a hydroxyl group with methacryloyl chloride. idexlab.com Similarly, acryloyl-functional benzoxazines have been prepared using acrylamide (B121943) as the amine source in a Mannich reaction. acs.org These functionalized benzoxazines can undergo photopolymerization, for instance in a Digital Light Processing (DLP) printing process, to fabricate 3D structures. acs.org This is then followed by a thermal curing step to induce the ring-opening polymerization of the oxazine ring, creating a densely cross-linked polymer. acs.org

Table 4: Photochemical Activation and Polymerization of 2H-1,3-Benzoxazines

| Monomer Type | Initiator/Functional Group | Polymerization Method | Key Features | Reference |

| 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine | Onium salts (e.g., diphenyliodonium hexafluorophosphate) | Photoinitiated cationic polymerization | Forms complex polymer structures via ring-opening at O or N atoms. | sci-hub.seresearchgate.net |

| Methacryloyl-functional benzoxazines | Methacryloyl group | Photopolymerization | A novel class of photopolymerizable benzoxazines. | idexlab.com |

| Acryloyl-functional benzoxazines | Acryloyl group | Dual-cure system (photopolymerization followed by thermal curing) | Enables 3D printing of benzoxazine-based materials. | acs.org |

Advanced Spectroscopic and Structural Elucidation of 2h 1,3 Benzoxazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2H-1,3-benzoxazine monomers and their corresponding polymers.

High-Resolution 1H, 13C, and 29Si NMR Applications

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the successful synthesis and purity of this compound monomers. metu.edu.trresearchgate.netmdpi.comdntb.gov.uamdpi.comacs.orgcnrs.fr The characteristic chemical shifts of the protons and carbons in the oxazine (B8389632) ring provide definitive evidence of its formation.

In ¹H NMR spectra, two key singlet resonances are indicative of the benzoxazine (B1645224) structure: one corresponding to the O-CH₂-N protons and another to the Ar-CH₂-N protons, typically separated by approximately 0.6–0.9 ppm. conicet.gov.ar For instance, in a series of p-substituted phenol (B47542)/aniline-based benzoxazines, the O-CH₂-N protons resonate in the range of 5.29–5.47 ppm, while the Ar-CH₂-N protons appear between 4.57 and 4.69 ppm. conicet.gov.ar The precise chemical shifts can be influenced by the nature of the substituents on the aromatic rings. conicet.gov.ar

¹³C NMR spectroscopy further corroborates the structure, with characteristic signals for the O-CH₂-N and N-CH₂-Ar carbons. metu.edu.trmdpi.comrsc.org For example, in the hydrolyzed ring-opened structure of a bisphenol A/aniline-based bis-oxazine, the absence of the O-CH₂-N resonance confirms the successful ring opening. mdpi.com In some cases, such as with m-cresol (B1676322) based benzoxazine, the structure is further confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.net

The integration of silicon atoms into the benzoxazine structure has been explored to enhance properties, and ²⁹Si NMR becomes a crucial tool in these instances. It allows for the characterization of the silicon environment within the monomer and the resulting polymer, providing insights into the molecular structure and the success of the synthetic modification.

Table 1: Characteristic ¹H NMR Chemical Shifts for a p-Substituted Phenol/Aniline-Based Benzoxazine

| Protons | Chemical Shift (ppm) |

| O-CH₂-N | 5.29–5.47 |

| Ar-CH₂-N | 4.57–4.69 |

Table 2: Characteristic ¹³C NMR Chemical Shifts for a Hydrolyzed Bisphenol A/Aniline-Based Bis-Oxazine

| Carbon | Chemical Shift (ppm) |

| Ar-CH₂-N | 42.5 |

| >C< | 41.3 |

| -CH₃ | 31.3 |

Solid-State 13C and 15N NMR for Polymer Microstructure and Crosslinking

While solution NMR is ideal for monomer characterization, solid-state NMR (ssNMR) is a powerful technique for investigating the microstructure and crosslinking of the insoluble, thermoset polybenzoxazine network. researchgate.net Solid-state ¹³C and ¹⁵N NMR can provide detailed information on the different carbon and nitrogen environments within the cured polymer. usgs.govacs.orgfrontiersin.orgresearchgate.net

Solid-state ¹³C NMR can distinguish between different carbon atoms in the crosslinked structure, offering insights into the degree of polymerization and the formation of the polybenzoxazine network. researchgate.net By analyzing the chemical shifts and relaxation times, such as the spin-lattice relaxation time in the rotating frame (T₁ρH), the length scale of heterogeneity and miscibility in polybenzoxazine blends can be determined. researchgate.net

¹⁵N ssNMR is particularly valuable for probing the nitrogen environments, which are central to the benzoxazine ring-opening and crosslinking chemistry. It can help to identify the different types of nitrogen-containing structures formed during polymerization. usgs.gov Although its application in polybenzoxazines is less common than ¹³C ssNMR, it holds significant potential for elucidating the complex network architecture. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, plays a critical role in the study of 2H-1,3-benzoxazines, from monomer characterization to real-time monitoring of polymerization.

Monitoring Reaction Progress and Curing Behavior via In Situ Techniques

In situ FTIR and Raman spectroscopy are invaluable for monitoring the ring-opening polymerization of benzoxazine monomers in real-time. metu.edu.trresearchgate.netdntb.gov.uanih.govacs.org This allows for the study of curing kinetics and the influence of various factors, such as temperature and catalysts, on the reaction rate.

A key indicator of polymerization in FTIR spectroscopy is the disappearance of a characteristic absorption band associated with the oxazine ring. acs.org Historically, a band in the 960–900 cm⁻¹ region, attributed to the C-H out-of-plane bending of the benzene (B151609) ring attached to the oxazine ring, was used for this purpose. However, more detailed studies have shown this band to be a mixture of the O-C₂ stretching of the oxazine ring and phenolic ring vibrational modes. acs.org Another important band is the antisymmetric C-O-C stretching vibration of the oxazine ring, which also diminishes as polymerization proceeds. mdpi.comconicet.gov.ar For instance, in a terephthalic acid-based benzoxazine, a characteristic peak at 932 cm⁻¹ is assigned to the C-H out-of-plane vibration of the benzene ring with the attached oxazine ring. rsc.org

Simultaneously, the appearance of a broad absorption band due to the formation of phenolic hydroxyl groups (around 3400 cm⁻¹) signifies the ring-opening and subsequent network formation. rsc.org The combination of thermogravimetric analysis (TGA) with FTIR (TGA-FTIR) allows for the identification of gaseous products evolved during thermal degradation, providing further insight into the reaction mechanisms. nih.govacs.org

Raman spectroscopy offers complementary information and can also be used for in situ monitoring of the cure process. nih.govacs.orgmdpi.com It is particularly useful for studying changes in the aromatic ring structures and other specific functional groups during polymerization.

Characterization of Polymer Network Formation

FTIR and Raman spectroscopy are also instrumental in characterizing the final crosslinked polybenzoxazine network. The hydrogen-bonded network structure in polybenzoxazines can be investigated by analyzing the hydroxyl stretching region in the FTIR spectrum. researchgate.net The nature and extent of hydrogen bonding, both intramolecular and intermolecular, significantly influence the properties of the final polymer. researchgate.net

For example, studies on model dimers have shown that the amine functional group in the Mannich bridge plays a crucial role in the distribution of hydrogen bonding species. researchgate.net Polymers based on methylamine (B109427) tend to form intramolecular -OH···N hydrogen bonds, while those based on aniline (B41778) exhibit a greater degree of intermolecular hydrogen bonding. researchgate.net The formation of a tetra-substituted benzene ring as a result of crosslinking can be identified by the appearance of new absorption bands in the FTIR spectrum. rsc.org

X-ray Diffraction Studies for Crystalline and Supramolecular Architecture Analysis

Powder XRD is used to characterize the bulk material, confirming the crystalline nature of monomers and assessing the degree of crystallinity in the polymers. mdpi.commetu.edu.tr Polybenzoxazines are generally amorphous, which is reflected in broad, diffuse scattering patterns in their XRD diffractograms. metu.edu.tr However, the incorporation of certain functionalities or additives can sometimes induce a degree of order. XRD is also employed to study the dispersion of nanofillers within the polybenzoxazine matrix in nanocomposite materials. lboro.ac.uk

Single-Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the molecular structure of this compound monomers in the solid state. This powerful technique provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and the conformation of the heterocyclic oxazine ring.

Research has shown that the oxazine ring in this compound derivatives typically adopts a non-planar conformation. For instance, in the structure of 3-[(furan-2-yl)methyl]-6-methyl-3,4-dihydro-2H-1,3-benzoxazine, the oxazine ring adopts a half-chair conformation. mdpi.com This arrangement is a strategy to maximize the planarity of the entire benzoxazine moiety, which is achieved by expanding specific bond angles within the ring, such as the C-O-C and N-C-O bonds. mdpi.com In another example, 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine), the conformation is also described as a distorted semi-chair. conicet.gov.ar

The analysis of a rhodamine-3,4-dihydro-2H-1,3-benzoxazine conjugate revealed that it crystallizes in a monoclinic system with a P21/c space group. rsc.org Similarly, detailed crystallographic data has been reported for other derivatives, highlighting the utility of SC-XRD in elucidating complex molecular architectures and supramolecular assemblies formed through intermolecular interactions like hydrogen bonds. connectjournals.com For example, in one case, C–H···N interactions were found to link benzoxazine molecules into an infinite chain. mdpi.com

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| 3-[(furan-2-yl)methyl]-6-methyl-3,4-dihydro-2H-1,3-benzoxazine | - | - | Oxazine ring in half-chair conformation | mdpi.com |

| Rhodamine-3,4-dihydro-2H-1,3-benzoxazine conjugate | Monoclinic | P21/c | - | rsc.org |

| 4-Phenoxyacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | Orthorhombic | P212121 | 3D supramolecular structure via hydrogen bonds | connectjournals.com |

| 3,3'-Ethane-1,2-diylbis(6-methoxy-3,4-dihydro-2H-1,3-benzoxazine) monohydrate | - | - | Half-chair conformation | nih.gov |

Powder X-ray Diffraction for Bulk Crystalline Phases

While single-crystal XRD provides data on a single, perfect crystal, powder X-ray diffraction (PXRD) is invaluable for analyzing the bulk crystalline nature of a material. It is often used to confirm that the structure determined from a single crystal is representative of the bulk powder sample. dntb.gov.ua

In the study of 3-[(furan-2-yl)methyl]-6-methyl-3,4-dihydro-2H-1,3-benzoxazine, PXRD was used to compare the diffraction pattern of the bulk powder with a pattern simulated from the single-crystal X-ray data. mdpi.com This comparison serves as a crucial verification step, ensuring the phase purity of the synthesized material. PXRD is also employed in the characterization of polybenzoxazine composites, for instance, to confirm the formation of exfoliated nanocomposite structures by observing the disappearance of peaks associated with layered fillers like clay. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of newly synthesized this compound monomers and for studying their fragmentation patterns. ontosight.ai Techniques like Electrospray Ionization (ESI-MS) are commonly used to measure the molecular weight of benzoxazine monomers, providing experimental values that can be matched with theoretical calculations. mdpi.comsemanticscholar.org High-resolution mass spectrometry (HRMS) offers even greater precision for structural confirmation. connectjournals.comrsc.org

Studies on 3,4-dihydro-2H-1,3-benzoxazine resorcarenes using ESI and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry have provided detailed insights into their gas-phase behavior. nih.govresearchgate.net Under ESI conditions, intact protonated molecules such as [M+H]⁺ and [M+2H]²⁺ are typically observed. nih.govresearchgate.net Increasing the ion energy leads to predictable fragmentation, often through the successive elimination of CH₂NR groups. nih.govresearchgate.net Analysis of the fragmentation patterns of bisbenzoxazine intermediates has also been used to differentiate between various isomeric structures formed during synthesis. nih.gov For example, fragment ions corresponding to a phenol monomer or specific amine groups can help elucidate the original monomer structure. researchgate.net

Advanced Thermal Analysis Techniques in Polymerization and Degradation Studies

Thermal analysis techniques are critical for characterizing the polymerization (curing) process of benzoxazine monomers and the thermal stability of the resulting polybenzoxazine networks.

Differential Scanning Calorimetry (DSC) is the primary method used to investigate the thermally induced ring-opening polymerization of this compound monomers. idexlab.combibliotekanauki.pl A typical DSC thermogram for a benzoxazine monomer shows a characteristic exothermic peak corresponding to the curing reaction. bibliotekanauki.placs.org The temperature at the peak of this exotherm (T_p) is a key parameter used to compare the reactivity of different benzoxazine structures. techscience.com

DSC is used extensively to study curing kinetics. By performing scans at different heating rates, kinetic parameters such as the activation energy (E_a) of the polymerization can be determined using methods like the Kissinger or Ozawa models. acs.orgtechscience.comcapes.gov.br For example, for a novel benzoxazine bearing fluorene (B118485) and furan (B31954) groups, the activation energy was determined to be between 119.1 and 121.3 kJ mol⁻¹. capes.gov.br The presence of certain functional groups or additives can significantly influence the curing temperature. For instance, hydroxyl groups can catalyze the reaction, lowering the curing peak temperature, while bulky substituents can sterically hinder the process, leading to a higher T_p. rsc.orgtechscience.com The addition of fillers like titanium carbide (TiC) or organoclay can also alter the curing behavior. researchgate.netscientific.net

| Benzoxazine System | Peak Curing Temperature (T_p) | Activation Energy (E_a) | Reference |

|---|---|---|---|

| Bisphenol A-aniline based (BA-a) | ~200-250 °C | 81 kJ mol⁻¹ | acs.org |

| Fluorene and furan containing (B-bff) | - | 119.1 - 121.3 kJ mol⁻¹ | capes.gov.br |

| 3,3'-(1,6-Hexamethylene)bis(3,4-dihydro-2H-1,3-naphthoxazine) (M-A) | 226 °C | - | bibliotekanauki.pl |

| 3,3'-(1,4-Phenylene)bis(3,4-dihydro-2H-1,3-naphthoxazine) (M-B) | 248 °C | - | bibliotekanauki.pl |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured polybenzoxazine materials. TGA measures the change in mass of a sample as a function of temperature, providing key metrics such as the decomposition temperature and the amount of material remaining at high temperatures (char yield). idexlab.combibliotekanauki.pl

Polybenzoxazines are known for their high thermal stability. TGA results typically show no significant weight loss until temperatures exceed 290-300°C. rsc.orgresearchgate.net Key parameters derived from TGA curves include the temperature at which 5% or 10% weight loss occurs (T_d5% or T_d10%), which are used as indicators of the onset of degradation. rsc.org The char yield (Y_c), or the residual weight percentage at a high temperature like 800°C or 900°C, is another critical measure. A high char yield is often associated with good flame retardant properties. psgcas.ac.in For instance, a bio-based polybenzoxazine derived from isoliquiritigenin (B1662430) exhibited a high T_d10% of up to 432°C and a char yield of 71.2% at 800°C. rsc.org The incorporation of inorganic fillers or specific structural moieties can further enhance thermal stability and char yield. scientific.net

| Polybenzoxazine System | T_d10% (°C) | Char Yield at 800°C (%) | Reference |

|---|---|---|---|

| poly(Isoliquiritigenin-aniline-alkyne) | 432 | 71.2 | rsc.org |

| poly(Daidzein-furan) | 398 | 54.0 | nih.gov |

| BAF-a polybenzoxazine | 332 | 46.0 | researchgate.net |

| BA-a polybenzoxazine | - | 30.0 | researchgate.net |

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Transitions

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques, particularly Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are vital for characterizing this compound systems. GPC/SEC is used to assess the purity of benzoxazine monomers and to determine the molecular weight and molecular weight distribution (dispersity, Đ) of oligomeric or polymeric benzoxazine precursors. acs.orgresearchgate.net

For main-chain-type polybenzoxazines (MCBPs), GPC is used to measure the number-average molecular weight (M_n) and weight-average molecular weight (M_w). nih.gov In one study, bio-based MCBPs were found to have M_n values ranging from 1.8 × 10³ to 5.5 × 10³ g/mol with narrow molecular weight distributions (Đ = 1.2–2.1). nih.govacs.org GPC chromatograms can also reveal the presence of monomers, dimers, or other oligomers in a sample. researchgate.net While GPC is powerful, its accuracy for small molecules can be limited, and it is often used in conjunction with mass spectrometry for unambiguous composition analysis. researchgate.net High-Performance Liquid Chromatography (HPLC) is another crucial technique, used to separate and quantify the components in the crude product mixture during the synthesis of benzoxazine monomers, helping to identify intermediates and byproducts. rhhz.net

| Benzoxazine System | Number-Average Molecular Weight (M_n) (g/mol) | Weight-Average Molecular Weight (M_w) (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Bio-based MCBPs (Daidzein-based) | 1,800 - 5,500 | - | 1.2 - 2.1 | nih.govacs.org |

| BA-a monomer | 480 | 610 | - | mdpi.com |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful tool for determining the molecular weight and molecular weight distribution of polymeric materials derived from this compound monomers. This technique separates molecules based on their hydrodynamic volume in solution.

In the study of polybenzoxazines, SEC is instrumental in monitoring the progress of polymerization and understanding the structure-property relationships. For instance, research on bis(3-(2-hydroxyethyl)-3,4-dihydro-2H-1,3-benzoxazinyl) isopropane (BzPOH) functionalized with maleic anhydride (B1165640) revealed a weight-average molecular weight of 50,000 g/mol , indicating the formation of high molecular weight species. conicet.gov.ar Similarly, SEC has been used to confirm molecular weights up to 10,000 g/mol with polydispersity indices (Đ) as low as 1.4 for polymers derived from [oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine). vulcanchem.com

The number-average molecular weight of poly(this compound)s has been estimated to be in the range of 15,000 to 25,000 Da using SEC, highlighting the formation of substantial polymer chains. researchgate.net The synthesis of 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine has also been characterized using SEC, among other techniques, to confirm the structure of the synthesized compounds. ohiolink.edu

Table 1: SEC Data for Various this compound-Based Polymers

| Polymer System | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) (Da) | Polydispersity Index (Đ) | Reference |

| Poly(bis(3-(2-hydroxyethyl)-3,4-dihydro-2H-1,3-benzoxazinyl) isopropane-co-maleic anhydride) | 50,000 | - | - | conicet.gov.ar |

| Poly([oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)) | Up to 10,000 | - | As low as 1.4 | vulcanchem.com |

| Poly(this compound) derivatives | - | 15,000 - 25,000 | - | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique employed in the analysis of this compound systems. It is particularly useful for monitoring reaction kinetics, identifying intermediates, and separating complex mixtures of benzoxazine-related compounds.

Normal-phase HPLC has been utilized to monitor the solventless synthesis of 3,4-dihydro-2H-3-(4-methyl)phenyl-1,3-benzoxazine at various temperatures. ohiolink.edu This allows for a detailed understanding of the reaction progress and the formation of different species over time. Furthermore, HPLC, in conjunction with chromatographic columns and preparative HPLC, has been instrumental in the separation and elucidation of seven different compounds from the crude products of the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine. researchgate.net This detailed analysis helped in proposing possible reaction pathways. researchgate.net

The synthesis of 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine was also characterized by normal-phase HPLC to confirm the structure of the resulting compound. ohiolink.edu Reverse-phase HPLC methods have been developed for the analysis of related compounds like 2H-3,1-benzoxazine-2,4(1H)-dione, demonstrating the versatility of HPLC in this field. sielc.comsielc.com These methods can be scaled for preparative separation to isolate impurities. sielc.comsielc.com

Table 2: Application of HPLC in this compound Research

| Application | This compound Derivative | Key Findings | Reference |

| Monitoring of solventless synthesis | 3,4-dihydro-2H-3-(4-methyl)phenyl-1,3-benzoxazine | Enabled detailed tracking of reaction progress at different temperatures. | ohiolink.edu |

| Separation and identification of reaction products | 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine | Isolated and identified seven compounds, aiding in mechanism elucidation. | researchgate.net |

| Structural characterization | 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine | Confirmed the chemical structure of the synthesized monomer. | ohiolink.edu |

| Method development for analysis | 2H-3,1-Benzoxazine-2,4(1H)-dione | Established a reverse-phase HPLC method for analysis and impurity isolation. | sielc.comsielc.com |

Microscopic and Spectroscopic Imaging for Morphology and Elemental Composition

Transmission Electron Microscopy (TEM) for Microstructural Features

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials, making it an invaluable tool for examining the morphology of polybenzoxazine composites at the nanoscale.

In the study of chalcone-based benzoxazine-magnetite nanocomposites, TEM was used to determine the average size of the magnetite nanoparticles, which was found to be in the range of 30–40 nm. d-nb.info This information is crucial for understanding the dispersion of the nanoparticles within the polymer matrix and its effect on the final properties of the composite. Similarly, high-resolution TEM (HR-TEM) has been employed to analyze the morphology of bio-silica reinforced cardanol-imidazole based benzoxazine blends, providing insights into the distribution of the reinforcement phase. bohrium.com

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with electron microscopy techniques (like SEM and TEM) to provide elemental analysis of a sample. It allows for the mapping of the distribution of different elements within the material's microstructure.

EDS analysis of polybenzoxazine (PBZ) xerogels revealed the presence of 1–2% sodium atoms on the surface after treatment with NaOH solution, suggesting the formation of –ONa groups. mdpi.com In another study, the elemental composition of polybenzoxazines derived from 3,3′-dichloro-4,4′-diaminodiphenylmethane and their char residues was investigated using EDS, providing insights into the distribution of elements before and after thermal degradation. nih.gov Furthermore, EDS has been used to investigate the elemental distribution in benzoxazine composite coatings and to analyze the surface composition of various polybenzoxazine systems. cardiff.ac.ukalljournals.cn

Table 3: Elemental Composition of Poly(3,3′-dichloro-4,4′-diaminodiphenylmethane-based benzoxazine) and its Char Residue by EDS

| Element | Initial Polymer (atomic %) | Char Residue (atomic %) | Reference |

| Carbon | 75.2 | 82.1 | nih.gov |

| Oxygen | 12.5 | 10.3 | nih.gov |

| Nitrogen | 6.3 | 5.1 | nih.gov |

| Chlorine | 6.0 | 2.5 | nih.gov |

Rheological Characterization of Polymerization Kinetics and Viscoelastic Properties

Rheology, the study of the flow of matter, provides critical information about the polymerization kinetics and the development of viscoelastic properties in this compound resins. By monitoring changes in viscosity and modulus as a function of time and temperature, researchers can gain a deep understanding of the curing process.

The thermal cross-linking polymerization of bisphenol-A based benzoxazine has been monitored at different isothermal curing temperatures using rheological analysis. researchgate.net This allows for the determination of the gel point (tgel), which is a critical parameter in thermoset processing. researchgate.net An autocatalytic kinetic model is often proposed for the curing of benzoxazine monomers, where the phenolic hydroxyl groups generated during the ring-opening polymerization act as catalysts for further reaction. researchgate.net

Rheological studies of fumed silica-filled polybenzoxazine nanocomposites have shown that the complex viscosity and liquefying temperature increase with increasing filler content, while the gel-point temperature remains unchanged. This indicates that the fumed silica (B1680970) is inert to the curing reaction. The polymerization of a bio-based monobenzoxazine from tyrosol and furfurylamine (B118560) was also characterized by rheological measurements, which showed a low complex viscosity of 0.01 Pa·s, indicating a large processing window. umons.ac.be The influence of Lewis acids on the polymerization of a benzoxazine monomer (BA-a) has been systematically studied through their rheological behaviors, revealing changes in the polymerization mechanism from step-growth to cationic chain polymerization depending on the acid used. researchgate.net

Table 4: Rheological Parameters for a Tyrosol-Furfurylamine Based Benzoxazine

| Parameter | Value | Conditions | Reference |

| Complex Viscosity | 0.01 Pa·s | Determined by dynamic analysis | umons.ac.be |

| Gel Point (from tanδ) | Not specified | Determined from the maximum of tanδ | researchgate.net |

| Gel Point (from G'/G'') | Not specified | Determined from the intercept of G' and G'' | researchgate.net |

Computational Chemistry and Theoretical Modeling of 2h 1,3 Benzoxazine Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying 2H-1,3-benzoxazine and its derivatives. DFT calculations provide a good balance between computational cost and accuracy, making it feasible to model complex molecular systems and reactions.

DFT studies are crucial for understanding the stability of the 1,3-benzoxazine heterocyclic ring and its transformation pathways, particularly during polymerization. acs.org The stability of the benzoxazine (B1645224) ring is a key factor influencing its synthesis and subsequent ring-opening polymerization (ROP). acs.orgnih.gov Computational and experimental studies have been jointly employed to better understand both the stability and the transformation ability of the benzoxazine heterocyclic ring. acs.org

For instance, theoretical studies have been conducted to estimate the stability of the heterocyclic ring and its subsequent transformations, which are critical for the polymerization process. nih.gov Research has explored the synthesis of novel ionic 1,3-benzoxazine derivatives and utilized detailed computational studies to evaluate their heterocyclic ring stability. acs.org These studies have shown that neutral benzoxazine is more stable than its N-activated ionic counterparts. acs.org The distorted semi-chair conformation of the heterocyclic ring, as revealed by X-ray crystallography and supported by DFT calculations, makes the oxazine (B8389632) ring amenable to ROP. acs.orgnih.gov

Furthermore, DFT calculations have been employed to investigate potential reaction pathways for the transformation of benzoxazine derivatives. For example, studies have explored reactions that could be key stages in modifying the commonly proposed ROP mechanism. acs.org The insights gained from these computational analyses are vital for designing new benzoxazine monomers with enhanced properties and for controlling the polymerization process. nih.gov

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding the electronic properties and reactivity of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.com

DFT calculations are routinely used to determine the HOMO and LUMO energies and the corresponding energy gap for this compound systems. acs.orgtandfonline.com A smaller HOMO-LUMO gap generally indicates higher reactivity. For example, in a study of neutral and ionic benzoxazine species, the HOMO-LUMO gap for the ionic model was found to be smaller in most cases, suggesting a lower thermodynamic stability for the ionic system. acs.orgnih.gov

The distribution of the HOMO and LUMO across the molecule provides insights into the regions that are most likely to be involved in chemical reactions. For instance, in one study, the HOMO was found to be distributed over the entire benzoxazine molecule, while the LUMO was primarily located on the benzene (B151609) group, which has implications for the molecule's absorption and emission properties. mdpi.com HOMO-LUMO analysis, therefore, plays a crucial role in explaining charge transfer interactions within the molecule and predicting its reactivity in various chemical processes, including polymerization. tandfonline.comtechscience.com

| Benzoxazine Derivative | Computational Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | B3LYP/6-31G(d,p) | 4.2 |

| R,tBuBxCy (neutral) | PBE0/6-31+G(d,p) | 3.32 acs.orgnih.gov |

| R,tBuBxCy (neutral) | M062x/6-31+G(d,p) | 7.37 acs.orgnih.gov |

| [R,tBuBxCy,Me]Cl (ionic) | PBE0/6-31+G(d,p) | 2.80 acs.orgnih.gov |

| [R,tBuBxCy,Me]Cl (ionic) | M062x/6-31+G(d,p) | 7.40 acs.orgnih.gov |

Accurate determination of the three-dimensional structure of this compound molecules is fundamental to understanding their properties and reactivity. DFT calculations are extensively used to optimize the molecular geometries of these compounds, providing detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The results of these calculations are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Conformational analysis, also performed using DFT, is crucial for identifying the most stable conformations of the flexible oxazine ring. The 1,3-oxazine ring typically adopts a half-chair or a distorted semi-chair conformation. mdpi.comresearchgate.net For example, in a study of a novel benzoxazine monomer, the oxazine ring was found to adopt a half-chair conformation to maximize planarity by expanding the bond angles within the ring. mdpi.com The conformation of the ring can be influenced by substituents, and in some cases, the introduction of certain groups can lead to a more planar structure. researchgate.net Understanding the preferred conformations is essential as it can impact the molecule's reactivity and its ability to undergo ring-opening polymerization. nih.gov